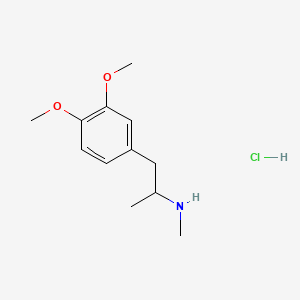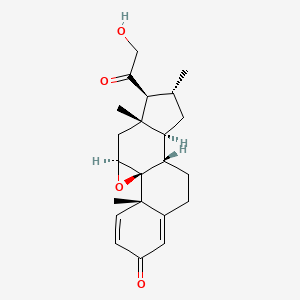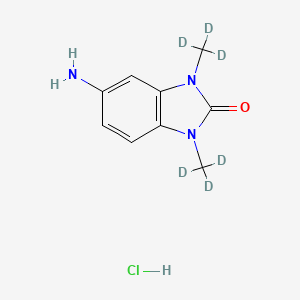
3,4-DMMA (hydrochloride)
Übersicht
Beschreibung
3,4-Dimethoxymethamphetamine (hydrochloride) is an analog of 3,4-methylenedioxymethamphetamine, a psychoactive drug and research chemical belonging to the phenethylamine and amphetamine chemical classes . It is known for its ability to interfere with monoamine transport, inhibiting the uptake of noradrenalin and serotonin transporters .
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxymethamphetamin (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als analytischer Referenzstandard in der forensischen Chemie und Toxikologie verwendet.
5. Wirkmechanismus
3,4-Dimethoxymethamphetamin (Hydrochlorid) übt seine Wirkung aus, indem es den Monoamintransport stört. Es hemmt die Aufnahme von Noradrenalin und Serotonin-Transportern mit Hemmkonstanten (K_i) von 22,8 bzw. 7,7 μM . Diese Hemmung führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was Stimmung, Kognition und Verhalten beeinflussen kann. Die Verbindung ist in dieser Hinsicht deutlich weniger potent als 3,4-Methylendioxymethamphetamin .
Wirkmechanismus
3,4-Dimethoxymethamphetamine (hydrochloride) exerts its effects by interfering with monoamine transport. It inhibits the uptake of noradrenalin and serotonin transporters, with inhibition constants (K_i) of 22.8 and 7.7 μM, respectively . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can affect mood, cognition, and behavior. The compound is significantly less potent than 3,4-methylenedioxymethamphetamine in this regard .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3,4-DMMA hydrochloride appears to interfere with monoamine transport, inhibiting the uptake of noradrenalin and serotonin transporters . It is significantly less potent than MDMA in this regard .
Cellular Effects
It is known to interfere with monoamine transport, which can influence cell function
Molecular Mechanism
The molecular mechanism of action of 3,4-DMMA hydrochloride involves the inhibition of monoamine transporters, specifically those for noradrenalin and serotonin . This inhibition can lead to changes in neurotransmitter levels, potentially affecting various physiological processes.
Vorbereitungsmethoden
The synthesis of 3,4-Dimethoxymethamphetamine (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxyphenylacetone.
Reductive Amination: The key step involves reductive amination of 3,4-dimethoxyphenylacetone with methylamine, using a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
3,4-Dimethoxymethamphetamin (Hydrochlorid) durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation: Es kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann zu sekundären Aminen reduziert werden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Natriummethoxid für Substitutionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Ketone, sekundäre Amine und substituierte Methoxyderivate .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxymethamphetamin (Hydrochlorid) ähnelt mehreren anderen Verbindungen, darunter:
3,4-Methylendioxymethamphetamin (MDMA): Beide Verbindungen hemmen Monoamintransporter, aber 3,4-Dimethoxymethamphetamin ist deutlich weniger potent.
4-Hydroxy-3-methoxyamphetamin (HMA): Diese Verbindung beeinflusst ebenfalls den Monoamintransport, weist aber unterschiedliche strukturelle Merkmale und Potenz auf.
3,4-Methylendioxyphenyl-2-butanamin (BDB): Ein weiteres Analogon mit ähnlichen Wirkungen auf Monoamintransporter, das sich jedoch in Potenz und Struktur unterscheidet.
Die Einzigartigkeit von 3,4-Dimethoxymethamphetamin (Hydrochlorid) liegt in seinen spezifischen strukturellen Modifikationen, die zu unterschiedlichen pharmakologischen Eigenschaften im Vergleich zu seinen Analoga führen .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4;/h5-6,8-9,13H,7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTERHDRZXCRZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropa[cd]pentalen-2,3-imine, octahydro-5-methyl- (9CI)](/img/no-structure.png)


![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)


